molecular formula C17H16N4O4 B11085492 N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide CAS No. 957030-54-5

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B11085492
CAS No.: 957030-54-5
M. Wt: 340.33 g/mol
InChI Key: DDRXMSVRXCHRHN-UHFFFAOYSA-N
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Description

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound with a high yield of 88% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, inhibiting or activating specific pathways. This interaction can lead to various biological effects, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a methoxyphenyl group

Properties

CAS No.

957030-54-5

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C17H16N4O4/c1-25-13-6-4-12(5-7-13)21-15(22)9-14(17(21)24)19-20-16(23)11-3-2-8-18-10-11/h2-8,10,14,19H,9H2,1H3,(H,20,23)

InChI Key

DDRXMSVRXCHRHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CN=CC=C3

solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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